molecular formula C23H26N4O3 B11179610 Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11179610
M. Wt: 406.5 g/mol
InChI Key: NSAZRCMDPIAHQB-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-benzylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of a piperazine moiety with a tetrahydropyrimidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H26N4O3/c1-30-22(29)19-20(18-10-6-3-7-11-18)24-23(25-21(19)28)27-14-12-26(13-15-27)16-17-8-4-2-5-9-17/h2-11,19-20H,12-16H2,1H3,(H,24,25,28)

InChI Key

NSAZRCMDPIAHQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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